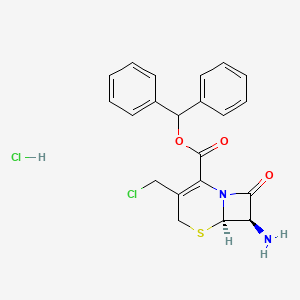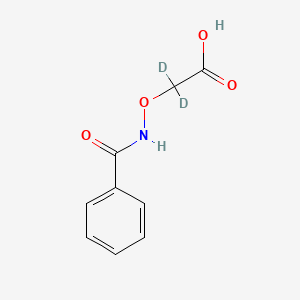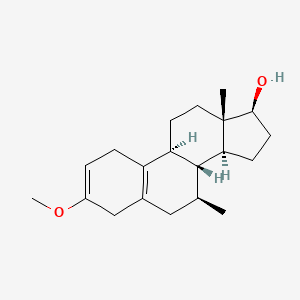
Trimetozine-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Trimetozine-d8 is a biochemical used for proteomics research . It is a sedative with mild tranquilizing effects and has been used in the treatment of anxiety .
Molecular Structure Analysis
Trimetozine-d8 has a molecular formula of C14H11D8NO5 and a molecular weight of 289.35 . The exact structure is not provided in the search results.Chemical Reactions Analysis
The electrochemical behavior of a novel analogue of Trimetozine was investigated using voltammetry . The compound exhibits two distinct oxidation peaks: the first peak corresponds to the oxidation of the phenolic fraction, and the second peak denotes the oxidation of the amino group from morpholine .Physical And Chemical Properties Analysis
Trimetozine-d8 has a molecular formula of C14H11D8NO5 and a molecular weight of 289.35 . Further physical and chemical properties are not provided in the search results.Mechanism of Action
The mechanism of action of Trimetozine involves its effect on cellular energy metabolism, specifically the metabolism of fatty acids and glucose . One of the primary ways that cells generate energy is through the process of oxidation, where molecules such as fatty acids or glucose are broken down to produce ATP (adenosine triphosphate) .
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Trimetozine-d8 involves the substitution of eight deuterium atoms in the Trimetazidine molecule.", "Starting Materials": [ "Trimetazidine", "Deuterium oxide", "Sodium borohydride", "Deuterated acetic acid", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Ethyl acetate" ], "Reaction": [ "The starting material, Trimetazidine, is reacted with deuterium oxide and sodium borohydride in methanol to produce Trimetazidine-d8.", "The Trimetazidine-d8 is then reacted with deuterated acetic acid in the presence of sodium hydroxide to produce a deuterated intermediate.", "The deuterated intermediate is then reacted with hydrochloric acid in methanol to produce the final product, Trimetozine-d8.", "The product is purified by extraction with ethyl acetate." ] } | |
CAS RN |
1346604-05-4 |
Product Name |
Trimetozine-d8 |
Molecular Formula |
C14H19NO5 |
Molecular Weight |
289.357 |
IUPAC Name |
(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C14H19NO5/c1-17-11-8-10(9-12(18-2)13(11)19-3)14(16)15-4-6-20-7-5-15/h8-9H,4-7H2,1-3H3/i4D2,5D2,6D2,7D2 |
InChI Key |
XWVOEFLBOSSYGM-DUSUNJSHSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCOCC2 |
synonyms |
4-Morpholinyl-d8-(3,4,5-trimethoxyphenyl)methanone; NSC 62939-d8; PS 2383-d8; Opalene-d8; Sedoxazine-d8; 4-(3,4,5-Trimethoxybenzoyl)tetrahydro-1,4-oxazine-d8; Abbott 22370-d8; N-(3,4,5-Trimethoxybenzoyl)tetrahydro-1,4-oxazine-d8; Trifenoxazine-d8; Tr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












